molecular formula C14H12N4O7 B12304822 2,4,6-Trinitrophenol; 2-[(1E)-prop-1-en-1-yl]pyridine

2,4,6-Trinitrophenol; 2-[(1E)-prop-1-en-1-yl]pyridine

Cat. No.: B12304822
M. Wt: 348.27 g/mol
InChI Key: QUEZEZJHRNGMDX-DPZBITMOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions:

    Nitration of Phenol: The most common method involves the nitration of phenol using a mixture of concentrated sulfuric acid and nitric acid.

    Industrial Production: Industrially, 2,4,6-trinitrophenol is produced by sulfonating phenol with concentrated sulfuric acid, followed by nitration with nitric acid.

Synthetic Routes and Reaction Conditions:

    Alkylation of Pyridine: This compound can be synthesized by the alkylation of pyridine with propene in the presence of a suitable catalyst.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Reduction: Hydrogen gas, sodium dithionite, and catalytic hydrogenation.

    Substitution: Strong nucleophiles such as amines and thiols.

Major Products:

    Reduction: Aminophenols.

    Substitution: Substituted phenols.

Types of Reactions:

Common Reagents and Conditions:

    Addition: Halogens (e.g., chlorine, bromine).

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products:

    Addition: Halogenated pyridine derivatives.

    Oxidation: Pyridine carboxylic acids.

Scientific Research Applications

2,4,6-Trinitrophenol

2-[(1E)-prop-1-en-1-yl]pyridine

Mechanism of Action

2,4,6-Trinitrophenol

Mechanism: The explosive nature of 2,4,6-trinitrophenol is due to its ability to rapidly decompose and release a large amount of energy. The nitro groups in the molecule facilitate the formation of nitrogen gas and other gaseous products, leading to a rapid expansion and explosion.

2-[(1E)-prop-1-en-1-yl]pyridine

Mechanism: This compound acts as an electrophile in various organic reactions, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds. Its reactivity is influenced by the presence of the electron-withdrawing pyridine ring.

Comparison with Similar Compounds

    2-Vinylpyridine: Similar reactivity but different applications in polymer chemistry.

    2-Ethylpyridine: Used in the synthesis of pharmaceuticals and agrochemicals.

Uniqueness: The unique combination of the pyridine ring and the prop-1-en-1-yl group in 2-[(1E)-prop-1-en-1-yl]pyridine provides distinct reactivity and selectivity in organic synthesis.

Properties

Molecular Formula

C14H12N4O7

Molecular Weight

348.27 g/mol

IUPAC Name

2-[(E)-prop-1-enyl]pyridine;2,4,6-trinitrophenol

InChI

InChI=1S/C8H9N.C6H3N3O7/c1-2-5-8-6-3-4-7-9-8;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h2-7H,1H3;1-2,10H/b5-2+;

InChI Key

QUEZEZJHRNGMDX-DPZBITMOSA-N

Isomeric SMILES

C/C=C/C1=CC=CC=N1.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

CC=CC1=CC=CC=N1.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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